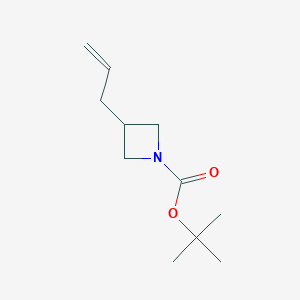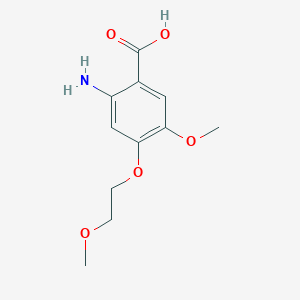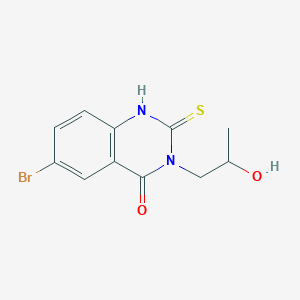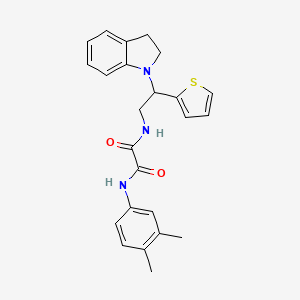![molecular formula C8H9ClN4O3 B2462891 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1394040-30-2](/img/structure/B2462891.png)
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Vorbereitungsmethoden
The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring and the imidazolidine-2,4,5-trione moiety.
Synthetic Routes: One common synthetic route involves the reaction of 1H-imidazole with ethyl bromoacetate to form 1-(2-bromoethyl)-1H-imidazole. This intermediate is then reacted with imidazolidine-2,4,5-trione under basic conditions to yield the desired compound.
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide, with the use of bases like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions: The reactions are typically carried out under controlled temperature and pH conditions, with the use of appropriate solvents and catalysts to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to the modulation of their activities.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Effects: The interaction of the compound with its molecular targets can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Some similar compounds include 1-(2-hydroxyethyl)imidazole, 1-(1H-imidazol-2-yl)ethanone, and various substituted imidazole derivatives.
Applications: While similar compounds may have overlapping applications, the specific structure of this compound allows for its use in specialized applications, particularly in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
1-(2-imidazol-1-ylethyl)imidazolidine-2,4,5-trione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3.ClH/c13-6-7(14)12(8(15)10-6)4-3-11-2-1-9-5-11;/h1-2,5H,3-4H2,(H,10,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQNJARRAGFCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCN2C(=O)C(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
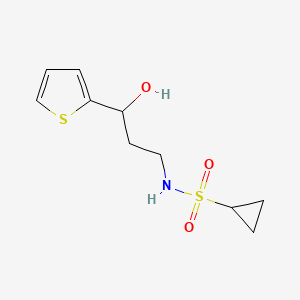
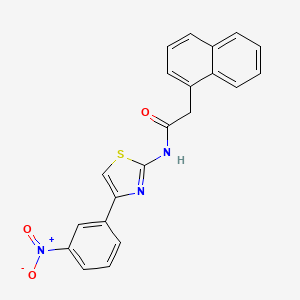
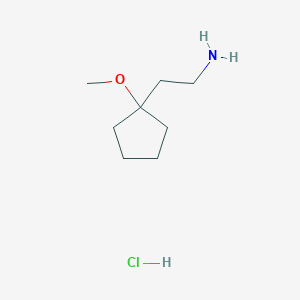
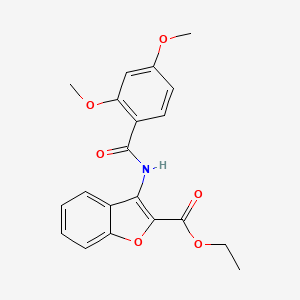
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2462815.png)
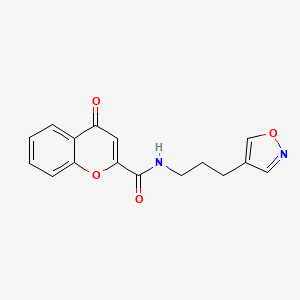
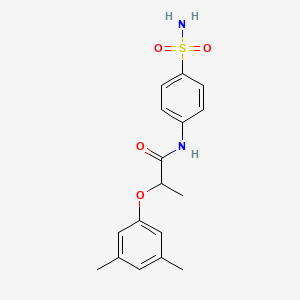
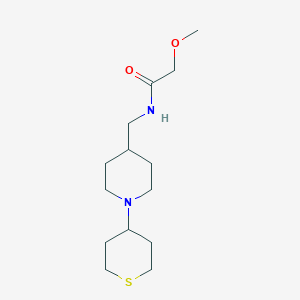
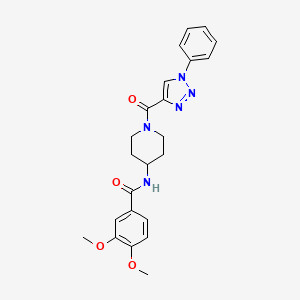
![[1-(Benzylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2462822.png)
